molecular formula C18H18ClFN2O2S B2971773 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034251-93-7

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No. B2971773
CAS RN: 2034251-93-7
M. Wt: 380.86
InChI Key: SMKKQONQBOQHSK-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, commonly known as ML352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML352 is a small molecule that has been identified as a potent inhibitor of the enzyme OGT (O-linked β-N-acetylglucosamine transferase), which plays a crucial role in regulating various cellular processes.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds have been a significant focus in research. For example, the synthesis of compounds involving piperidine rings and their characterization through spectroscopic techniques have been described, highlighting the importance of understanding the structural and chemical properties of such molecules for further application in medicinal chemistry and material science. Studies such as the one on hydrogen-bonding patterns in enaminones explore the intricate details of molecular interactions, which are crucial for designing compounds with desired properties (Balderson et al., 2007).

Antibacterial and Antiviral Activity

Research has also been conducted on the antibacterial activity of compounds containing the piperidine moiety, indicating potential applications in developing new antibacterial agents. For example, the microwave-assisted synthesis and antibacterial activity of certain piperidine-containing pyrimidine imines and thiazolidinones have been investigated, revealing their efficacy against specific bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010). Similarly, antimycobacterial activity has been reported for synthesized fluorinated benzothiazolo imidazole compounds, suggesting the versatility of incorporating specific functional groups to target microbial pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antiallergy and Analgesic Activity

The synthesis and evaluation of compounds for antiallergy activity represent another area of interest. Certain synthesized compounds have shown potent activity in models useful for detecting compounds with antiallergic properties, highlighting the potential for developing new therapeutic agents for allergy treatment (Walsh, Franzyshen, & Yanni, 1989). Moreover, studies on the combined analgesic and neuroleptic activity of N-butyrophenone prodine-like compounds indicate the potential for dual-activity pharmaceutical agents, offering insights into the design of compounds with multiple therapeutic effects (Iorio, Reymer, & Frigeni, 1987).

Catalytic Behavior and Material Science Applications

The exploration of catalytic behavior and applications in material science also forms a part of the research landscape. For instance, the synthesis and characterization of iron and cobalt complexes bearing quinoxalinyl-iminopyridines have been studied for their reactivity toward ethylene, indicating potential industrial applications in polymer synthesis (Sun et al., 2007).

properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2S/c19-16-11-21-8-5-17(16)24-14-6-9-22(10-7-14)18(23)12-25-15-3-1-13(20)2-4-15/h1-5,8,11,14H,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKQONQBOQHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

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